2,5-Dioxopyrrolidin-1-yl 5-fluoronicotinate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 5-fluoronicotinate is a chemical compound that belongs to the class of pyrrolidinone derivatives It is characterized by the presence of a pyrrolidinone ring and a fluorinated nicotinic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 5-fluoronicotinate typically involves the esterification of 5-fluoronicotinic acid with 2,5-dioxopyrrolidin-1-yl. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents like dichloromethane and are performed under inert atmosphere to prevent moisture interference .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, solvent volume, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 5-fluoronicotinate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atom in the nicotinate moiety can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-fluoronicotinic acid and 2,5-dioxopyrrolidin-1-ol.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous media.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted nicotinates.
Hydrolysis: 5-Fluoronicotinic acid and 2,5-dioxopyrrolidin-1-ol.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 5-fluoronicotinate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acetylcholine receptors.
Materials Science: The compound is explored for its potential in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 5-fluoronicotinate involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The fluorinated nicotinate moiety can mimic the natural ligand, allowing the compound to bind to the receptor and modulate its activity. This interaction can influence various cellular pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 5-chloronicotinate
- 2,5-Dioxopyrrolidin-1-yl 5-bromonicotinate
- 2,5-Dioxopyrrolidin-1-yl 5-iodonicotinate
Uniqueness
2,5-Dioxopyrrolidin-1-yl 5-fluoronicotinate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its binding affinity to certain biological targets. This makes it a valuable compound in medicinal chemistry for the development of more potent and selective drugs .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-fluoropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O4/c11-7-3-6(4-12-5-7)10(16)17-13-8(14)1-2-9(13)15/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJXSWXDBLATDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CN=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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